molecular formula C13H11ClS B183255 2-(Phenylthio)benzyl chloride CAS No. 1527-15-7

2-(Phenylthio)benzyl chloride

Cat. No.: B183255
CAS No.: 1527-15-7
M. Wt: 234.74 g/mol
InChI Key: COLPCCMCYYQDPN-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxymethyl)benzyl chloride (CAS 156489-68-8) is an aromatic organic compound featuring a benzyl chloride backbone substituted with a 2-methylphenoxymethyl group. Its molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.73 g/mol . Structurally, the chlorine atom is attached to the benzyl carbon, while the phenoxymethyl group introduces steric bulk and modulates reactivity.

Properties

CAS No.

1527-15-7

Molecular Formula

C13H11ClS

Molecular Weight

234.74 g/mol

IUPAC Name

1-(chloromethyl)-2-phenylsulfanylbenzene

InChI

InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

COLPCCMCYYQDPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CCl

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CCl

Origin of Product

United States

Comparison with Similar Compounds

Target Compound: 2-(2-Methylphenoxymethyl)benzyl Chloride

  • Molecular Formula : C₁₅H₁₅ClO
  • Molecular Weight : 246.73 g/mol
  • Key Features: Benzyl chloride core + 2-methylphenoxymethyl substituent.

Comparable Compound: 2-Methylbenzyl Chloride (CAS 552-45-4)

  • Molecular Formula : C₈H₉Cl
  • Molecular Weight : 140.61 g/mol
  • Key Features : Simpler structure with a methyl group attached to the benzyl ring.

Structural Implications :

  • The phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride introduces enhanced steric hindrance and electronic effects compared to 2-Methylbenzyl chloride. This difference impacts reactivity and applications.

Physicochemical Properties

Property 2-(2-Methylphenoxymethyl)benzyl Chloride 2-Methylbenzyl Chloride
Molecular Weight 246.73 g/mol 140.61 g/mol
Boiling Point 358.4°C ~200–220°C (estimated)*
Density 1.131 g/cm³ ~1.06–1.08 g/cm³ (estimated)*
Solubility Broad organic solvent compatibility Similar, but higher volatility
Reactivity Moderate (steric hindrance reduces SN2 rates) Higher (simpler structure)

Key Observations :

Boiling Point: The bulkier phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride raises its boiling point significantly compared to 2-Methylbenzyl chloride.

Reactivity: The simpler structure of 2-Methylbenzyl chloride allows faster nucleophilic substitutions, whereas steric hindrance in 2-(2-Methylphenoxymethyl)benzyl chloride may require harsher reaction conditions.

Lipophilicity: The higher logP (4.1) of 2-(2-Methylphenoxymethyl)benzyl chloride suggests greater membrane permeability, advantageous in pharmaceutical intermediate synthesis .

Functional Group Impact :

  • The ether linkage (C-O-C) in 2-(2-Methylphenoxymethyl)benzyl chloride enhances stability against hydrolysis compared to thioether or ester analogs, broadening its utility in acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(phenylthio)benzyl chloride in academic research?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, 2-(phenylthio)acetyl chloride derivatives can react with aromatic amines (e.g., 4-benzylaniline) in the presence of a base like DIPEA to form amides. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve yields >40%, as demonstrated in the synthesis of N-(4-benzylphenyl)-2-(phenylthio)acetamide . Alternative routes may use chlorinating agents like SnCl₄ for cyclization reactions to form heterocyclic compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, ¹H NMR of N-(4-benzylphenyl)-2-(phenylthio)acetamide shows distinct peaks at δ 10.09 (amide NH) and δ 3.88/3.83 (benzyl CH₂ groups) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1258 for C₂₁H₂₀NOS) .
  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., 136.0–136.3°C for ST59) .

Q. How should researchers handle stability issues of this compound during storage?

  • Methodological Answer : The compound is moisture-sensitive due to its chloride group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or TLC. Structural analogs like benzyl chloride are prone to hydrolysis, forming benzyl alcohol or HCl .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact reagent ratios, reaction times, and purification methods (e.g., column chromatography gradients).
  • Include spectral data for novel compounds in the main text or supplementary materials.
  • For known compounds, cite literature confirming identity (e.g., CAS numbers, prior NMR data) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Systematically test variables:

  • Catalyst Loading : SnCl₄ vs. AlCl₃ in cyclization reactions (e.g., 3,4-dihydrobenzothiopyran synthesis) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.
  • Purity of Starting Materials : Impurities in 2-(phenylthio)acetyl chloride can reduce yields by >20% .

Q. How to design experiments to assess the carcinogenic potential of this compound?

  • Methodological Answer :

  • Structural Analogs : Compare toxicity data for benzyl chloride (Group 2A carcinogen) and benzotrichloride (sufficient animal evidence) .
  • In Vitro Assays : Test mutagenicity via Ames test or micronucleus assay.
  • In Vivo Models : Use rodent studies with controlled exposure levels, monitoring tumor incidence over 18–24 months .

Q. What factors influence the choice of Lewis acid catalysts in Friedel-Crafts-type reactions involving this compound?

  • Methodological Answer :

  • Reactivity : SnCl₄ is more electrophilic than AlCl₃, favoring faster activation of acyl chlorides .
  • Moisture Sensitivity : AlCl₃ requires anhydrous conditions, while SnCl₄ tolerates trace moisture better.
  • Substrate Compatibility : Bulky substituents (e.g., phenylthio groups) may sterically hinder AlCl₃ coordination .

Q. How to analyze conflicting NMR data when characterizing novel derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., aromatic protons in ST59) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks.
  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals .

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